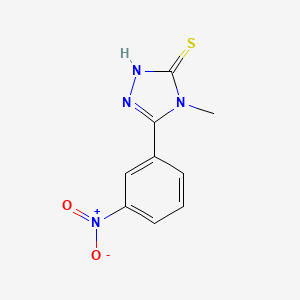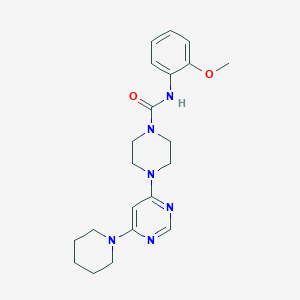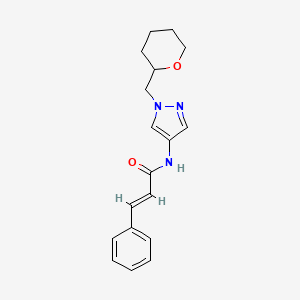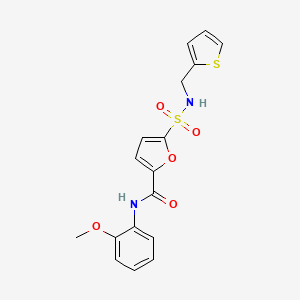![molecular formula C19H17N5O3 B2952946 3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-75-3](/img/structure/B2952946.png)
3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis of Novel Tricyclic Heterocyclic Compounds : Research has demonstrated the synthesis of novel tricyclic heterocyclic compounds, including derivatives of benzopyrano and benzothiopyrano pyridines, which could be potential anticancer agents. These compounds are synthesized using chromanone and thiochromanone as synthons, offering a new pathway for developing therapeutic agents (Hammam et al., 2003).
Antimicrobial and Anticancer Properties : A study has shown the synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, revealing antimicrobial activities and potential anticancer properties. This indicates the broader applicability of similar compounds in treating infections and cancer (Elewa et al., 2021).
Biological Activity of Enaminonitrile Pyrazole : Another study focuses on the biological activity of a class of enaminonitrile pyrazole, highlighting their antibacterial activities. This suggests the utility of similar compounds in the development of new antibacterial drugs (Mohamed et al., 2021).
New Anti-Tumor Agents : Research on benzopyranylamine compounds has shown their efficacy as anti-tumor agents, particularly against human breast, CNS, and colon cancer cell lines. This underscores the potential of related compounds in cancer therapy (Jurd, 1996).
Reactivity and Synthesis of Heterocycles : Investigations into the synthesis and reactivity of various heterocycles, including 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, have broadened the understanding of heterocyclic chemistry, which is crucial in pharmaceutical development (Abdallah, 2007).
Synthesis of Fused Isoquinoline Systems : The creation of isoquinoline systems from reactions with nitrogen nucleophiles has been reported, opening new avenues for the synthesis of complex heterocyclic structures useful in drug discovery (Deady et al., 1996).
Spiro-Heterocycles from Substituted Pyridines : The preparation of spiro-heterocycles from substituted pyridines, pyrans, and thiopyrans has been explored, contributing to the diversity of heterocyclic compounds available for therapeutic applications (Padmavathi et al., 2004).
Molecular Docking and Screening : A study on the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, including molecular docking screenings, highlights the potential of these compounds in antimicrobial and antioxidant therapy (Flefel et al., 2018).
Propiedades
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-11-16-19(22-8-7-21-16)26-13-4-3-9-24(12-13)18(25)10-15-14-5-1-2-6-17(14)27-23-15/h1-2,5-8,13H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBNDJAYRCFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)

![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)






![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

